2-({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide
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Overview
Description
- This compound is also known by its chemical name: 5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one .
- Its molecular formula is C9H12O5 , and its molecular weight is 200.19 g/mol .
- The compound has a melting point of 65-70°C and should be stored at -20°C .
- It is represented by the CAS number 532424-75-2 .
- The compound’s structure includes a 1,3-dioxane ring with an allyloxycarbonyl group attached.
Preparation Methods
- Synthetic Routes : The synthesis of this compound involves several steps. One common method is the reaction of an appropriate precursor with allyl chloroformate or allyl bromide.
- Reaction Conditions : The reaction typically occurs under mild conditions, often in an organic solvent such as dichloromethane or acetonitrile.
- Industrial Production : While industrial-scale production methods may vary, the compound can be synthesized using batch or continuous processes.
Chemical Reactions Analysis
- Reactivity : The compound can undergo various reactions, including substitution , esterification , and hydrolysis .
- Common Reagents and Conditions :
- For esterification: Allyl chloroformate or allyl bromide, base (e.g., triethylamine).
- For hydrolysis: Acidic or basic conditions.
- Major Products :
- Esterification yields the target compound.
- Hydrolysis produces the corresponding carboxylic acid.
Scientific Research Applications
- Chemistry : The compound serves as a building block for the synthesis of more complex molecules.
- Biology : Researchers use it to modify biomolecules or study biological processes.
- Medicine : Its derivatives may have pharmaceutical applications.
- Industry : It finds use in polymer chemistry and materials science.
Mechanism of Action
- The compound’s mechanism of action depends on its specific derivatives.
- It may interact with cellular targets, affecting metabolic pathways or signaling cascades.
Comparison with Similar Compounds
- Similar Compounds :
- 2-[[5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dichlorophenyl)ethanone : This compound shares some structural features.
- 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) : Although not directly related, DDMP is relevant due to its antioxidant properties .
- Uniqueness : The compound’s combination of a 1,3-dioxane ring, triazole, and benzothiazole moieties makes it distinctive.
Remember, this compound’s applications and properties can vary based on its derivatives and modifications
Properties
Molecular Formula |
C40H38N6O3S3 |
---|---|
Molecular Weight |
747.0 g/mol |
IUPAC Name |
2-[[5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]acetamide |
InChI |
InChI=1S/C40H38N6O3S3/c47-37(41-30-17-20-33-35(23-30)52-40(42-33)51-26-38(48)45-22-21-29-11-7-8-14-34(29)45)25-50-39-44-43-36(46(39)31-12-5-2-6-13-31)24-49-32-18-15-28(16-19-32)27-9-3-1-4-10-27/h2,5-8,11-20,23,27H,1,3-4,9-10,21-22,24-26H2,(H,41,47) |
InChI Key |
NAHAGLKTJUJAHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC3=NN=C(N3C4=CC=CC=C4)SCC(=O)NC5=CC6=C(C=C5)N=C(S6)SCC(=O)N7CCC8=CC=CC=C87 |
Origin of Product |
United States |
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